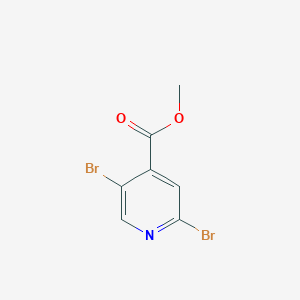![molecular formula C12H8F3N B7838490 2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine](/img/structure/B7838490.png)
2,3',5-Trifluoro-[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F3N It is a derivative of biphenyl, where three hydrogen atoms are replaced by fluorine atoms at the 2, 3’, and 5 positions, and an amine group is attached at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3’,5-trifluorobiphenyl and 4-nitroaniline.
Nitration: The 2,3’,5-trifluorobiphenyl undergoes nitration to introduce a nitro group at the 4 position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Industrial Production Methods
In an industrial setting, the synthesis of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the design and synthesis of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3’,4’,5’-Trifluoro-[1,1’-biphenyl]-2-amine: Similar structure but with different positions of the fluorine atoms and amine group.
2,3,4-Trifluoro-[1,1’-biphenyl]-4-amine: Another trifluorinated biphenyl derivative with different fluorine atom positions.
Uniqueness
2,3’,5-Trifluoro-[1,1’-biphenyl]-4-amine is unique due to its specific arrangement of fluorine atoms and the amine group, which imparts distinct chemical and physical properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2,5-difluoro-4-(3-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIMEXGAFSBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(2,5-Dimethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid](/img/structure/B7838414.png)
![4-oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-dien-11-yl]butanoic acid](/img/structure/B7838423.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)



![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838469.png)
![[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-](/img/structure/B7838472.png)
![3-Amino-2'-fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B7838486.png)
![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7838488.png)

![3-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838503.png)


